molecular formula C18H20N6O7 B2689909 3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]urea CAS No. 294854-07-2

3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]urea

Cat. No.: B2689909
CAS No.: 294854-07-2
M. Wt: 432.393
InChI Key: WMAASRPTVWGLLI-UHFFFAOYSA-N
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Description

3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]urea is a complex organic compound characterized by the presence of nitrophenyl groups and urea functionalities

Scientific Research Applications

3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, for example, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on this .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]urea typically involves multi-step organic reactions. One common approach is the reaction of 4-nitrophenyl isocyanate with 2-(2-aminoethoxy)ethylamine, followed by further functionalization with 4-nitrophenyl isocyanate to introduce the second nitrophenyl group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]carbamate
  • 3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]thiourea

Uniqueness

3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]urea is unique due to its specific combination of nitrophenyl and urea functionalities, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-(4-nitrophenyl)-3-[2-[2-[(4-nitrophenyl)carbamoylamino]ethoxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O7/c25-17(21-13-1-5-15(6-2-13)23(27)28)19-9-11-31-12-10-20-18(26)22-14-3-7-16(8-4-14)24(29)30/h1-8H,9-12H2,(H2,19,21,25)(H2,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAASRPTVWGLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCOCCNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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